

An In-depth Technical Guide to 4-Chloro-N-ethyl-2-nitroaniline

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Compound of Interest

Compound Name: 4-Chloro-N-ethyl-2-nitroaniline

Cat. No.: B1593826

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Introduction

4-Chloro-N-ethyl-2-nitroaniline is a substituted aromatic amine belonging to the nitroaniline chemical class. Identified by its CAS Number 28491-95-4, this compound serves as a specialized building block in synthetic organic chemistry.^{[1][2]} Its structure, featuring a nitro group ortho to the amino group and a chloro group in the para position, makes it a valuable intermediate for more complex molecules. Notably, it is classified as a "Protein Degradation Building Block," indicating its potential utility in the development of novel therapeutics, particularly in the field of targeted protein degradation for drug development professionals.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, tailored for researchers and scientists.

Chemical and Physical Properties

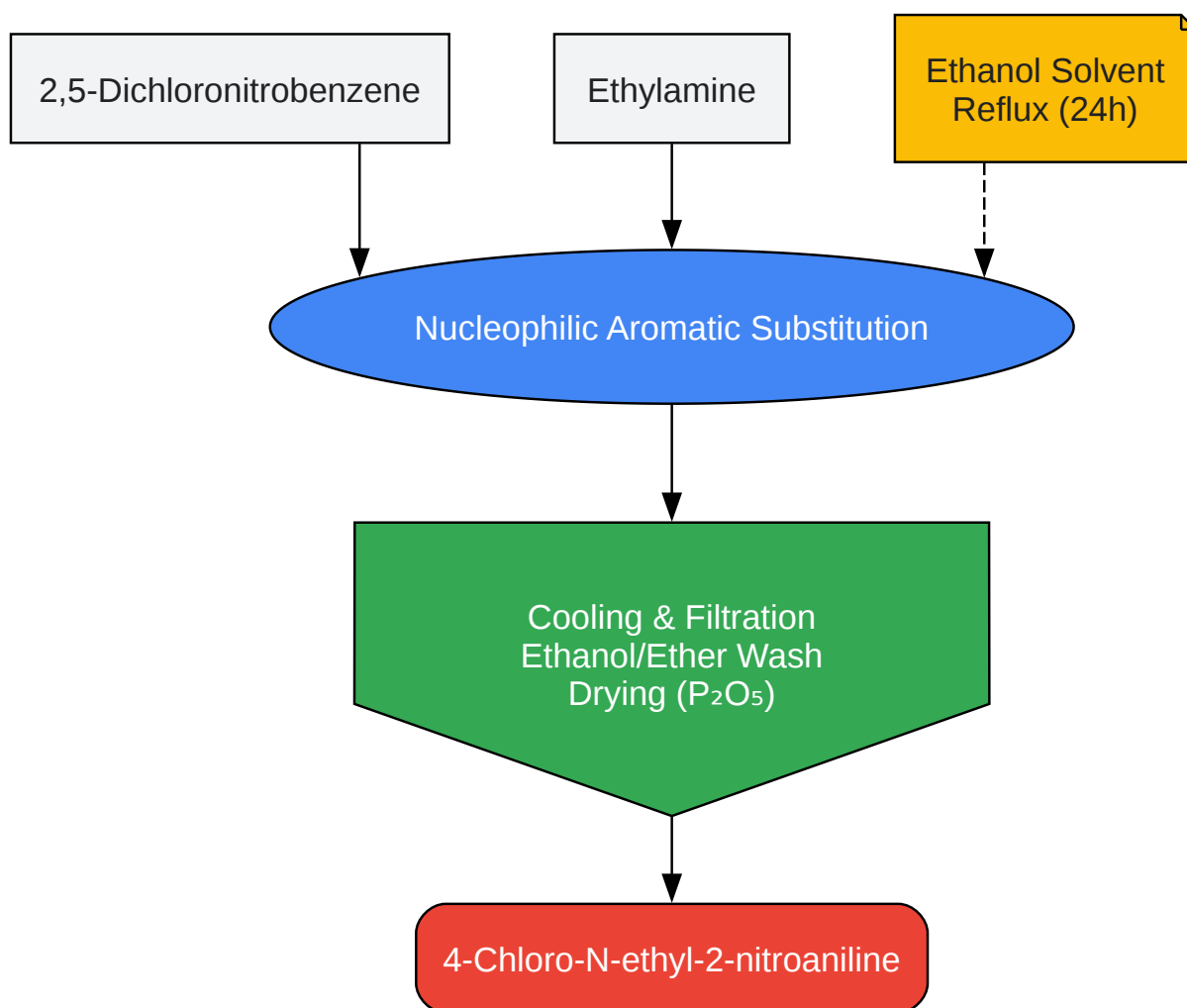
The fundamental properties of **4-Chloro-N-ethyl-2-nitroaniline** are summarized below. This data is critical for its handling, characterization, and use in synthetic protocols. The compound typically presents as orange needles.^{[3][4]}

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 4-chloro-N-ethyl-2-nitroaniline | |
| CAS Number | 28491-95-4 | [1] |
| Molecular Formula | C ₈ H ₉ ClN ₂ O ₂ | [1][5] |
| Molecular Weight | 200.626 g/mol | [1][3] |
| Melting Point | 90 - 91 °C | [3][4] |
| Appearance | Orange needles | [3][4] |
| InChI Key | PVIUZYZWJNQCIR- UHFFFAOYSA-N | [3][5] |

Synthesis and Purification

The primary synthesis of **4-Chloro-N-ethyl-2-nitroaniline** involves the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with ethylamine. This reaction selectively replaces the chlorine atom at the 5-position due to the activating effect of the nitro group.

Synthesis Workflow Diagram



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A flowchart of the synthesis of **4-Chloro-N-ethyl-2-nitroaniline**.

Detailed Experimental Protocol

The following protocol for the synthesis of **4-Chloro-N-ethyl-2-nitroaniline** is based on established laboratory procedures, yielding a high purity product.[3][4]

- **Reaction Setup:** A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is prepared in a suitable reaction vessel.
- **Reflux:** The mixture is heated to reflux and maintained for 24 hours.

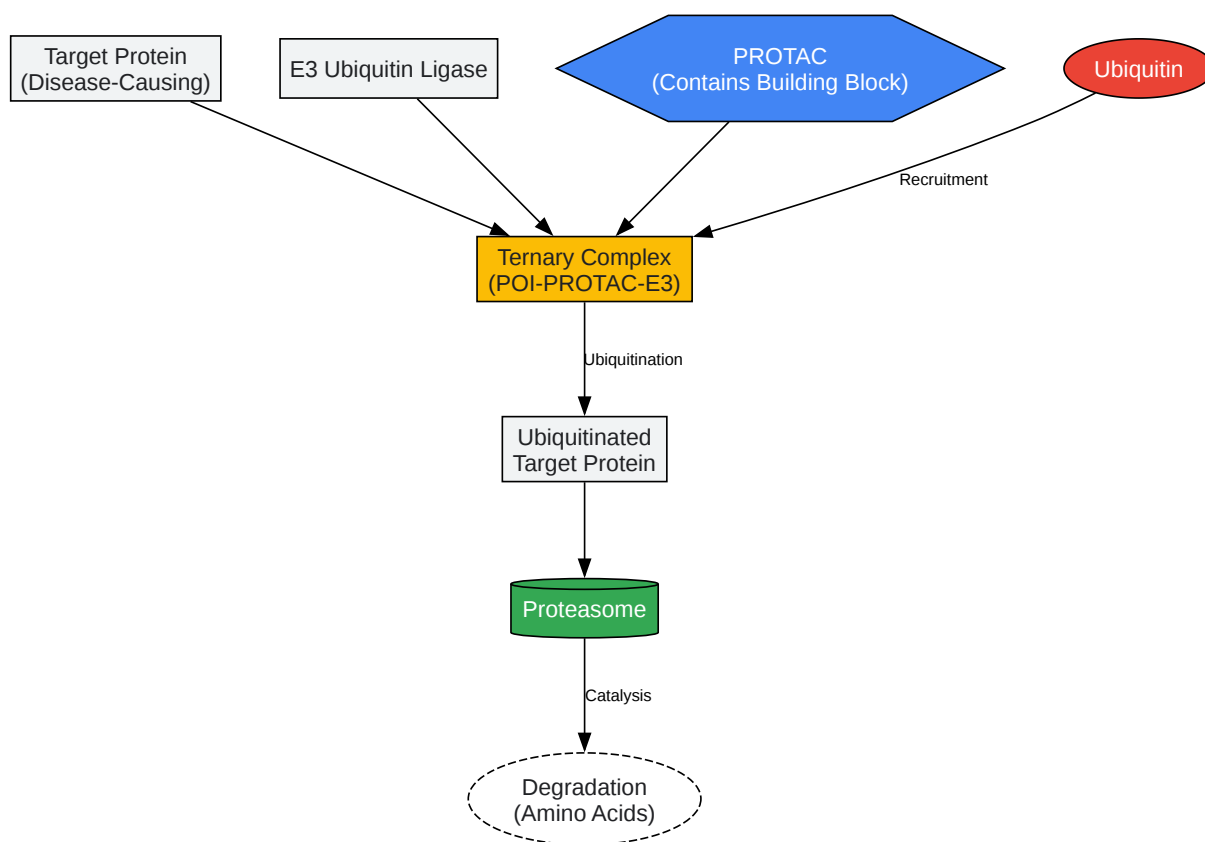
- **Reagent Addition:** During the reflux period, an additional 5 ml of ethylamine is added at 6-hour intervals to ensure the reaction proceeds to completion.
- **Isolation:** After 24 hours, the mixture is cooled, leading to the precipitation of the product. The solid is collected by filtration.
- **Purification:** The collected orange crystals are washed with a small amount of an ethanol-ether mixture to remove residual impurities.
- **Drying:** The purified product is dried over phosphorus pentoxide (P_2O_5) under a vacuum to yield N-ethyl-4-chloro-2-nitro-aniline.
- **Yield:** This protocol typically results in a yield of approximately 89% (24.4 g).^{[3][4]}

Applications in Drug Development

The designation of **4-Chloro-N-ethyl-2-nitroaniline** as a "Protein Degradation Building Block" suggests its primary application is in the construction of molecules for targeted protein degradation (TPD).^[1] TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Molecules like PROTACs (Proteolysis-Targeting Chimeras) are designed with two key ends: one to bind to a target protein and the other to recruit an E3 ubiquitin ligase, leading to the target's destruction. This compound provides a versatile scaffold for synthesizing fragments that can be incorporated into such bifunctional degraders.

Conceptual Mechanism of Action for a PROTAC

The diagram below illustrates the general mechanism of a PROTAC, where a building block derived from **4-Chloro-N-ethyl-2-nitroaniline** could function as part of the E3 ligase-binding moiety or the linker connecting the two active ends.



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Conceptual workflow of targeted protein degradation via a PROTAC molecule.

Toxicology and Safety Profile

Disclaimer: Specific toxicological data for **4-Chloro-N-ethyl-2-nitroaniline** is not readily available. The information presented here is extrapolated from its parent compound, 4-chloro-

2-nitroaniline (CAS 89-63-4), and should be used as a precautionary guide. Users must conduct their own risk assessments.

The parent compound is classified as highly toxic and may cause organ damage through prolonged or repeated exposure.^[6] It is fatal if swallowed, inhaled, or in contact with skin.^{[6][7]}

Hazard Summary (based on 4-chloro-2-nitroaniline)

| Hazard Type | Description | Reference |
|----------------------|--|-------------------|
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. | ^{[6][7]} |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | ^[6] |
| Symptoms of Exposure | Can cause local irritation, headache, weakness, and cyanosis (bluish skin due to low oxygen). May lead to methemoglobinemia, a condition where hemoglobin cannot effectively release oxygen. | ^{[8][9]} |
| Mutagenicity | As a nitroaniline derivative, the chemical structure presents alerts for potential mutagenicity. | ^[10] |

Recommended Handling and Safety Precautions

Given the high potential toxicity, strict safety protocols must be followed when handling **4-Chloro-N-ethyl-2-nitroaniline**.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.^[9]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][9]
- Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[7][9]
- Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[7][9]
- Handling: Wash hands thoroughly after handling. Avoid generating dust. Keep the container tightly closed when not in use.[9]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] The parent compound is recommended to be stored in a refrigerator.[8]
- Spill Response: In case of a spill, dampen the solid material with alcohol to prevent dust formation, then transfer it to a suitable container for disposal.[8]

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